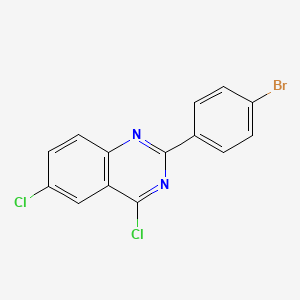

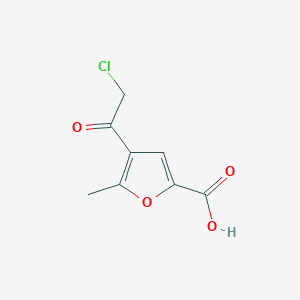

![molecular formula C7H5BrN2S B1522643 2-Bromo-6-aminobenzo[d]tiazol CAS No. 945400-80-6](/img/structure/B1522643.png)

2-Bromo-6-aminobenzo[d]tiazol

Descripción general

Descripción

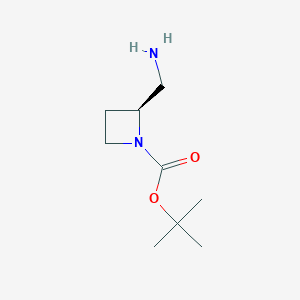

2-Bromobenzo[d]thiazol-6-amine is a chemical compound with the CAS Number: 945400-80-6. It has a linear formula of C7H5BrN2S . The compound is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazol-6-amine involves several stages. In one stage, 2-bromanyl-1,3-benzothiazol-6-amine and 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are combined with bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in 1,4-dioxane and water at 80℃ for 12 hours under an inert atmosphere .Molecular Structure Analysis

The IUPAC name for 2-Bromobenzo[d]thiazol-6-amine is 2-bromo-1,3-benzothiazol-6-amine . The InChI code is 1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 .Physical and Chemical Properties Analysis

2-Bromobenzo[d]thiazol-6-amine has a molecular weight of 229.1 . It has a boiling point of 384.075°C at 760 mmHg . The compound is solid in physical form .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

2-Bromo-6-aminobenzo[d]tiazol: es un intermedio valioso en la síntesis de diversos compuestos heterocíclicos. La presencia de ambos grupos funcionales, bromo y amina, permite transformaciones posteriores en estructuras más complejas, que a menudo se encuentran en productos farmacéuticos y agroquímicos .

Descubrimiento de fármacos

Este compuesto sirve como bloque de construcción en el descubrimiento de fármacos, particularmente en el desarrollo de moléculas con efectos terapéuticos potenciales. Su estructura es propicia para unirse a una variedad de objetivos biológicos, lo que lo convierte en un candidato versátil para aplicaciones de química medicinal .

Actividades biológicas

Los derivados de benzotiazol, incluido This compound, se han asociado con una amplia gama de actividades biológicas. Estas incluyen actividades antihipertensivas, antiinflamatorias, antibacterianas y antitumorales, que son cruciales en el desarrollo de nuevos tratamientos .

Actividad antelmíntica

La investigación ha demostrado que los derivados de 2-aminobenzotiazol exhiben actividad antelmíntica. Como tal, This compound se puede utilizar para sintetizar compuestos que podrían tratar potencialmente las infecciones por gusanos parásitos .

Síntesis química

El compuesto se utiliza como reactivo en procesos de síntesis química. Su reactividad con reactivos biselectrofílicos permite la creación de una variedad de compuestos heterocíclicos fusionados, que son importantes en muchas aplicaciones industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (2291) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Análisis Bioquímico

Biochemical Properties

2-Bromobenzo[d]thiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, 2-Bromobenzo[d]thiazol-6-amine has shown interactions with bacterial quorum sensing systems, potentially disrupting bacterial communication and biofilm formation .

Cellular Effects

The effects of 2-Bromobenzo[d]thiazol-6-amine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and immune responses . By inhibiting COX enzymes, it can modulate the expression of genes involved in inflammatory responses. Furthermore, 2-Bromobenzo[d]thiazol-6-amine affects cellular metabolism by altering the production of key metabolites involved in energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Bromobenzo[d]thiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 2-Bromobenzo[d]thiazol-6-amine can interact with bacterial quorum sensing receptors, inhibiting their ability to detect and respond to signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromobenzo[d]thiazol-6-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 2-Bromobenzo[d]thiazol-6-amine can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation .

Dosage Effects in Animal Models

The effects of 2-Bromobenzo[d]thiazol-6-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively reduce inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Bromobenzo[d]thiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The metabolites of 2-Bromobenzo[d]thiazol-6-amine can further interact with various cellular pathways, influencing metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, 2-Bromobenzo[d]thiazol-6-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 2-Bromobenzo[d]thiazol-6-amine is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and, to a lesser extent, in the nucleus . This localization is likely due to its ability to interact with cytoplasmic and nuclear proteins. Post-translational modifications and targeting signals may also play a role in directing 2-Bromobenzo[d]thiazol-6-amine to specific subcellular compartments .

Propiedades

IUPAC Name |

2-bromo-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRUNKROSSHAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680974 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945400-80-6 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

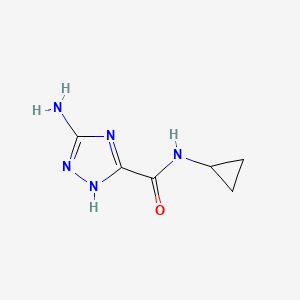

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

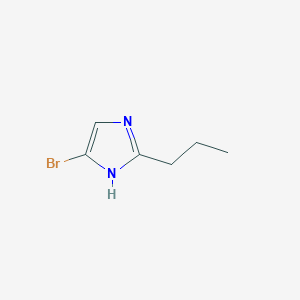

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)